

Physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride

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Compound of Interest

Compound Name: 3-Acetoxy-2-methylbenzoyl Chloride

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An In-depth Technical Guide to 2-Methyl-3-acetoxybenzoic acid chloride

Introduction: A Strategic Intermediate in Complex Synthesis

2-Methyl-3-acetoxybenzoic acid chloride, also known by its IUPAC name (3-chlorocarbonyl-2-methylphenyl) acetate, is a highly reactive acyl chloride that serves as a pivotal building block in advanced organic synthesis. While not a household name, this molecule is of significant interest to researchers in medicinal chemistry and drug development. Its strategic importance lies in its role as a key intermediate for producing complex pharmaceutical compounds, most notably a class of small-molecule HIV protease inhibitors.^{[1][2][3]} These inhibitors are crucial components of antiretroviral therapy, designed to suppress the replication of the HIV virus.^[1]

This guide provides an in-depth examination of the physical and chemical properties of 2-Methyl-3-acetoxybenzoic acid chloride. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also the causal logic behind its synthesis and handling, ensuring both scientific integrity and practical applicability in a laboratory setting.

Core Identity and Physicochemical Properties

The foundational characteristics of a chemical reagent are critical for experimental design, from solvent selection to purification strategy. 2-Methyl-3-acetoxybenzoic acid chloride (CAS No:

167678-46-8) is a derivative of benzoic acid, featuring a methyl group at the 2-position, an acetoxy group at the 3-position, and the highly reactive acid chloride functional group.^{[4][5]} Its structure dictates its physical state and solubility profile. At room temperature, it exists as a colorless to light yellow liquid or low-melting solid, a property influenced by its molecular weight and intermolecular forces.^{[3][4]}

The presence of the polar acyl chloride and ester groups, combined with the nonpolar benzene ring, results in its solubility in common organic solvents like ethers and chloroform, while being virtually insoluble in water.^[4] However, its insolubility in water is compounded by its high reactivity towards it, a critical handling consideration discussed later.

Table 1: Physical and Chemical Properties

Property	Value	Reference(s)
IUPAC Name	(3-chlorocarbonyl-2-methylphenyl) acetate	[5]
CAS Number	167678-46-8	[2][4]
Molecular Formula	C ₁₀ H ₉ ClO ₃	[2][4]
Molecular Weight	212.63 g/mol	[2][4]
Appearance	Colorless to light yellow liquid/oil	[3][4]
Melting Point	31-35 °C	[4]
Boiling Point	148 °C / 11 mmHg	[4]
Density	1.25 g/cm ³	[4]
Solubility	Soluble in ethers, chloroform; Reacts with water	[4]

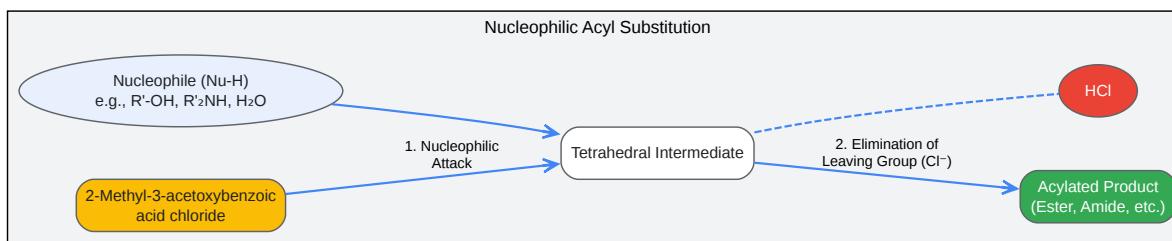
Chemical Reactivity and Mechanistic Rationale

The chemical behavior of 2-Methyl-3-acetoxybenzoic acid chloride is dominated by the electrophilicity of the carbonyl carbon in the acyl chloride group. Acyl chlorides are among the

most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution.[6] This reactivity is the cornerstone of their utility in synthesis.

The primary reaction pathway involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride ion, which is an excellent leaving group, to regenerate the carbonyl double bond. This two-step mechanism is fundamental to understanding its role as an acylating agent.[4][6]

Because of this high reactivity, the compound is sensitive to moisture.[3][4] Atmospheric water can act as a nucleophile, hydrolyzing the acyl chloride back to its parent carboxylic acid, 3-acetoxy-2-methylbenzoic acid, releasing corrosive hydrogen chloride (HCl) gas in the process. [7] This is why reactions must be conducted under anhydrous conditions. Its utility stems from its efficient reaction with a wide range of nucleophiles, such as alcohols (to form esters), amines (to form amides), and carboxylates (to form anhydrides).[4][6]



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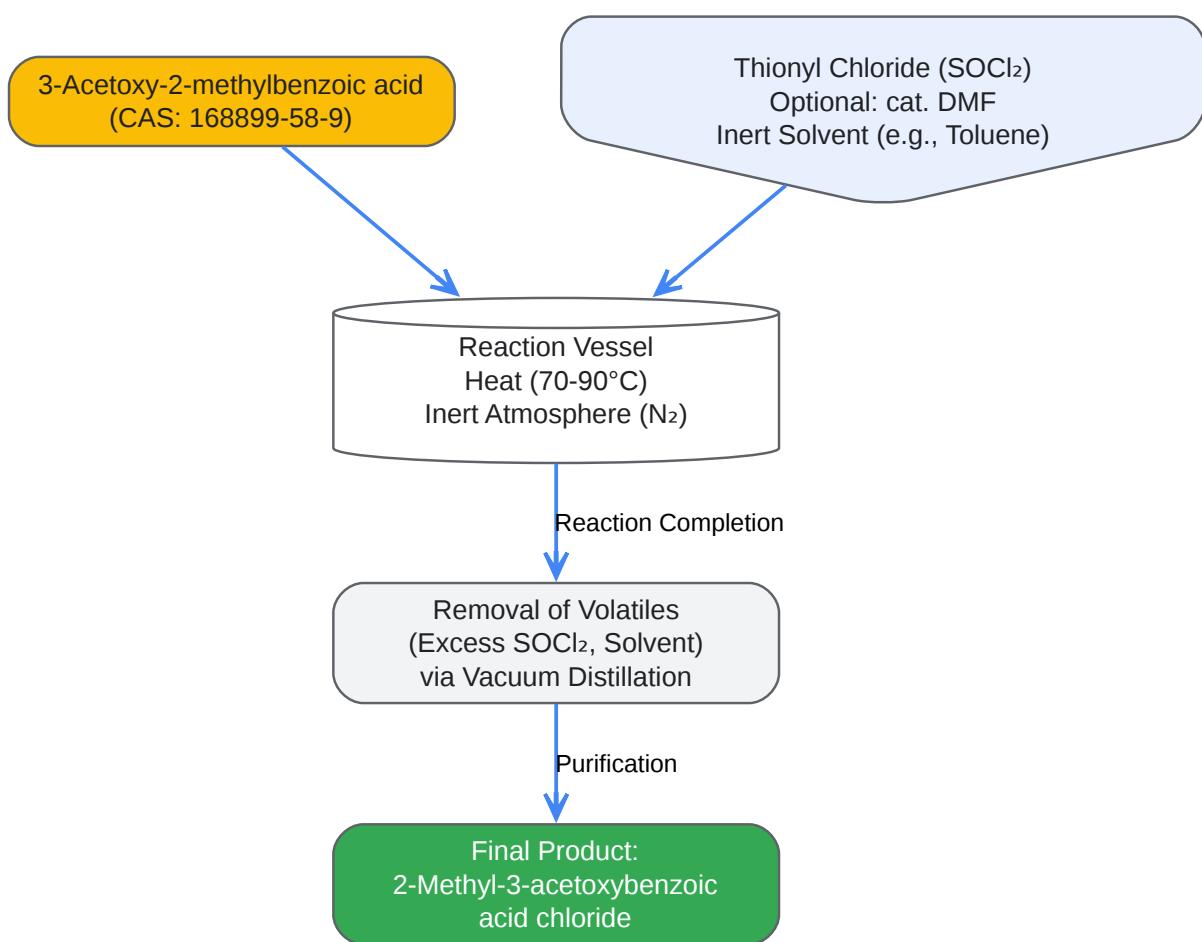
Caption: General mechanism for nucleophilic acyl substitution reactions of 2-Methyl-3-acetoxybenzoic acid chloride.

Synthesis Protocol: From Carboxylic Acid to Acyl Chloride

The most direct and industrially relevant method for preparing 2-Methyl-3-acetoxybenzoic acid chloride is through the chlorination of its parent carboxylic acid, 3-acetoxy-2-methylbenzoic

acid.^[1] This transformation is typically achieved using an inorganic acid chloride, with thionyl chloride (SOCl_2) being a common and effective choice due to its favorable reaction kinetics and the formation of volatile byproducts (SO_2 and HCl), which are easily removed.^{[1][7]}

The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, which is then displaced by a chloride ion. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming the highly reactive Vilsmeier reagent *in situ*.



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Caption: Workflow for the synthesis of 2-Methyl-3-acetoxybenzoic acid chloride.

Experimental Methodology

The following protocol is a representative procedure for the synthesis. Causality: Every step is designed to maximize yield and purity while ensuring safety.

- Preparation (The "Why"): All glassware must be oven- or flame-dried before use. The reaction is conducted under an inert atmosphere (e.g., dry nitrogen or argon). This is critical because the reactant (SOCl_2) and the product are highly sensitive to moisture.[\[8\]](#)
- Charging the Reactor: To a dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-acetoxy-2-methylbenzoic acid (1.0 eq).
- Addition of Reagents: Add an inert solvent such as toluene or dichloromethane (optional, the reaction can be run neat).[\[1\]](#) Slowly add thionyl chloride (SOCl_2 , ~2.0 eq) dropwise at room temperature. The excess thionyl chloride ensures the complete conversion of the carboxylic acid.[\[1\]](#) If desired, a catalytic amount of DMF (1-2 drops) can be added.
- Reaction Conditions: Heat the reaction mixture to 70-90 °C and maintain for 1.5-3 hours.[\[1\]](#) The progress can be monitored by observing the cessation of gas evolution (HCl and SO_2).
- Work-up and Purification: After cooling to room temperature, carefully remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-Methyl-3-acetoxybenzoic acid chloride is often of sufficient purity (95-99.5%) for subsequent steps.[\[1\]](#) If higher purity is required, fractional distillation under high vacuum can be performed.

Safety, Handling, and Storage

Scientific integrity demands a rigorous approach to safety. 2-Methyl-3-acetoxybenzoic acid chloride is a corrosive and irritating substance.[\[9\]](#)

- Hazard Profile: Causes skin and eye irritation/burns and may cause respiratory irritation.[\[9\]](#) [\[10\]](#) It is harmful if swallowed or inhaled.
- Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[\[9\]](#) Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat, is mandatory.[\[11\]](#)
- Storage: The compound is moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere.[\[9\]](#) Keep in a cool, dry, and well-ventilated place away

from water, strong bases, and oxidizing agents.[9][10]

- Spills and Disposal: In case of a spill, absorb with an inert, dry material and place in a suitable container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[9]

Conclusion

2-Methyl-3-acetoxybenzoic acid chloride is a valuable, albeit reactive, chemical intermediate. Its utility, particularly in the synthesis of HIV protease inhibitors, underscores its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development. The protocols and data presented in this guide are intended to provide scientists with the authoritative grounding needed to confidently incorporate this versatile building block into their synthetic strategies.

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